molecular formula C8H5BrF2O B1532805 1-(2-Bromo-3,4-difluorophenyl)ethanone CAS No. 936846-32-1

1-(2-Bromo-3,4-difluorophenyl)ethanone

Cat. No.: B1532805
CAS No.: 936846-32-1
M. Wt: 235.02 g/mol
InChI Key: WDLYEXHPFCIQHE-UHFFFAOYSA-N
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Description

1-(2-Bromo-3,4-difluorophenyl)ethanone is a chemical compound with the molecular formula C8H5BrF2O and a molecular weight of 235.03 g/mol . It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science. The compound is characterized by its bromine and fluorine substituents on the phenyl ring, which impart unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Bromo-3,4-difluorophenyl)ethanone typically involves the bromination of 3,4-difluoroacetophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent over-bromination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-3,4-difluorophenyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, sodium borohydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(2-Bromo-3,4-difluorophenyl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

1-(2-bromo-3,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4(12)5-2-3-6(10)8(11)7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLYEXHPFCIQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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